1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
Description
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a structurally complex small molecule featuring a pyrrolidine ring linked via an ethanone bridge to two aromatic moieties: a pyridin-4-yloxy group and a 3-(trifluoromethyl)phenoxy group. This compound belongs to a class of derivatives designed to exploit the electronic and steric effects of trifluoromethyl and heteroaromatic substituents, which are often critical in medicinal chemistry for enhancing bioavailability and target binding . The trifluoromethyl group is a hallmark of metabolic stability and lipophilicity, while the pyridine and pyrrolidine moieties may contribute to hydrogen bonding and conformational rigidity .
Properties
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-2-1-3-15(10-13)25-12-17(24)23-9-6-16(11-23)26-14-4-7-22-8-5-14/h1-5,7-8,10,16H,6,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXAPEHDIOLOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Introduction of Trifluoromethyl Group: This step can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings may facilitate binding to specific sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Electronic Effects: The trifluoromethyl group is a consistent feature across analogs, contributing to electron-withdrawing properties and metabolic resistance. However, its position varies; in the target compound, it is on the phenoxy ring, whereas in , it is on the pyridine ring.
- Heterocyclic Diversity: The target compound’s pyridin-4-yloxy group differs from the chloro-trifluoromethyl-pyridine in and the dimethylamino-trifluoromethyl-pyridine in , which may alter solubility and target affinity.
- In contrast, ’s pyrrolo-pyrimidine derivative implies kinase or antiviral targeting.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s logP is expected to be higher than ’s due to the absence of a polar dimethylamino group.
- Solubility: The pyridin-4-yloxy group may enhance aqueous solubility compared to ’s chloro-trifluoromethyl-pyridine.
- Metabolic Stability: The trifluoromethyl group in all analogs likely reduces oxidative metabolism, as seen in .
Biological Activity
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic compound that has attracted attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure involving a pyrrolidine ring, a pyridine moiety, and a trifluoromethyl phenoxy group. Its molecular formula is , with a molecular weight of 316.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 316.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit enzyme inhibition and receptor binding properties, which could lead to diverse pharmacological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound have shown significant inhibitory effects on specific enzymes such as phospholipase A and cyclooxygenase (COX). These enzymes play critical roles in inflammatory responses and pain pathways.
Case Studies
- Neuroprotective Effects : A study involving organotypic hippocampal slices demonstrated that related compounds could prevent neurotoxicity induced by kainic acid through modulation of AKT signaling pathways. This suggests potential applications in neurodegenerative diseases where inflammation plays a role .
- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of structurally similar compounds, indicating that they could significantly reduce cytokine production in inflammatory models .
In Vitro Studies
In vitro assays have shown that this class of compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties. The IC50 values for these compounds are often in the micromolar range, indicating moderate potency.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early data suggest favorable bioavailability and moderate half-life, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
